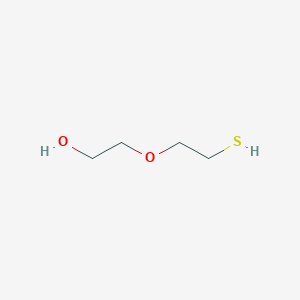
ABI-011
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABI-011 is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. This compound significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 μg/ml. In the chicken embryonic CAM assay, this compound demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 μg without affecting viability. this compound exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. This compound was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.
Wissenschaftliche Forschungsanwendungen
Inhibition of v-Abl Transformation in 3T3 Cells
The ABI-011 protein, known as Abi-1, has been shown to inhibit the transformation of NIH3T3 cells by the Abelson murine leukemia virus. This effect is due to the overexpression of both full-length and alternatively spliced forms of the protein. The inhibition requires the SH3 domain of Abi-1, suggesting a direct interaction with the virus is necessary for the inhibitory effect (Ikeguchi, Yang, Gao, & Goff, 2001).
Role in Breast Cancer Cell Proliferation, Migration, and Invasion
Abi-1 has been identified as a critical player in the proliferation, migration, and invasion of breast cancer cells. The study found that ABI-1 levels are higher in highly invasive breast cancer cell lines compared to weakly invasive ones. Down-regulation of ABI-1 in MDA-MB-231 cells led to decreased cell proliferation, invasion, and migration abilities, suggesting its pivotal role in breast cancer spread (Wang, Navab, Iakovlev, et al., 2007).
Regulation of Actin Dynamics in Neuronal Development
ABI-1 is an important component in the regulation of the actin cytoskeleton and is involved in neuronal development and synapse formation. Its interaction with ProSAP2/Shank3 and involvement in a trimeric complex consisting of Abi-1, Eps8, and Sos-1, are crucial for dendrite and synapse formation. Downregulation of Abi-1 leads to excessive dendrite branching and immature spine and synapse morphology, highlighting its significant role in neuronal structure and function (Proepper, Johannsen, Liebau, et al., 2007).
Influence on Epithelial Ovarian Cancer Progression
Research indicates that upregulation of Abelson interactor protein 1 (Abi1) is associated with tumor progression and poor outcomes in epithelial ovarian cancer (EOC). High levels of Abi1 expression correlate with advanced stages and grades of EOC and have been linked to shorter survival, suggesting that Abi1 acts as a tumor-promoting gene in EOC progression (Zhang, Tang, Chen, et al., 2015).
Eigenschaften
Molekularformel |
C27H32F2N8 |
|---|---|
Aussehen |
Solid powder |
Reinheit |
> 98% |
Synonyme |
ABI-011; ABI 011; ABI011.; Unknown |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
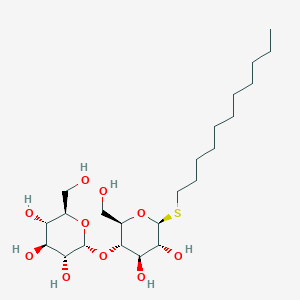
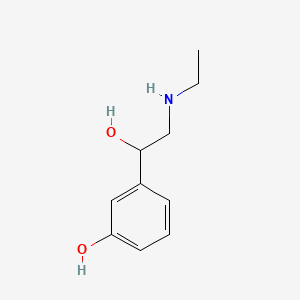
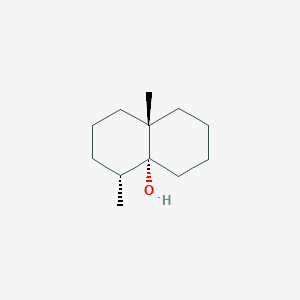
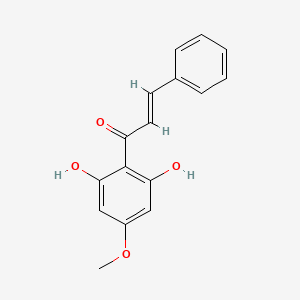
![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)
![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)
